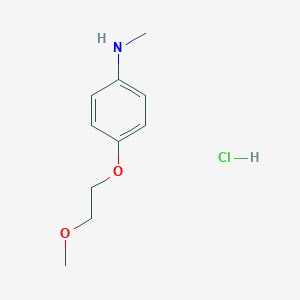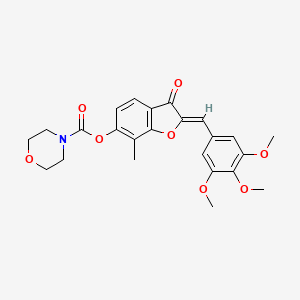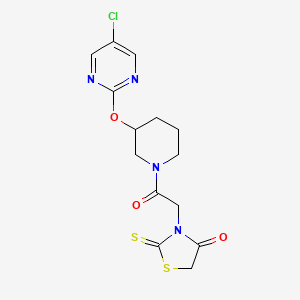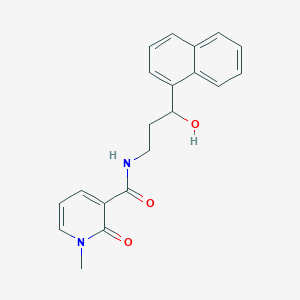
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as FTA-2, is a novel compound that has been extensively studied for its potential therapeutic applications. FTA-2 belongs to the class of small molecules that are designed to target specific cellular pathways and modulate cellular functions.
作用機序
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the activity of the protein kinase C (PKC) family, which plays a critical role in cell proliferation, differentiation, and apoptosis. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. In addition, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
The advantages of using N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments include its high purity, stability, and specificity. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can be easily synthesized and purified, and its activity can be measured accurately using various assays. However, the limitations of using N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments include its low solubility and potential toxicity. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may also have off-target effects, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the research on N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. First, further studies are needed to elucidate the mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and its specific targets. Second, the efficacy and safety of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide as a chemotherapeutic agent for the treatment of cancer need to be evaluated in preclinical and clinical trials. Third, the potential of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide as an anti-inflammatory agent for the treatment of inflammatory diseases needs to be investigated. Fourth, the development of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the use of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide as a tool compound for the study of specific cellular pathways and functions may provide insights into the development of novel therapeutics.
合成法
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-aminoethyl-5-(furan-3-yl)thiophene-2-carboxylate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to produce N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. The purity of the compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be used as a chemotherapeutic agent for the treatment of cancer. N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
特性
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-16-4-2-3-5-17(16)24-13-19(21)20-10-8-15-6-7-18(25-15)14-9-11-23-12-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXYTYDBMYGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methyl-3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B2467421.png)
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)


![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)


![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)
![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)